3-Amino-1-phenylpropan-1-one
Overview
Description
3-Amino-1-phenylpropan-1-one is a chemical compound with the molecular formula C9H11NO . It is also known by other names such as 1-Propanone, 3-amino-1-phenyl-, 3-Amino-1-phenyl-1-propanon, and 3-Amino-1-phényl-1-propanone .
Synthesis Analysis
The synthesis of 3-Amino-1-phenylpropan-1-one involves transaminase activity. After the optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-phenylpropan-1-one consists of a phenyl group substituted at the third carbon by a propan-1-amine . The average mass of the molecule is 149.190 Da and the monoisotopic mass is 149.084061 Da .
Chemical Reactions Analysis
3-Amino-1-phenylpropan-1-one is a phenylpropylamine, which consists of a phenyl group substituted at the third carbon by a propan-1-amine . It is closely related to the cathinones (β-ketoamphetamines) .
Physical And Chemical Properties Analysis
3-Amino-1-phenylpropan-1-one is a compound with a molecular weight of 149.190 Da . The compound is off-white to pale yellow in color .
Scientific Research Applications
Enantioselective Synthesis
3-Amino-1-phenylpropan-1-one has been utilized in the enantioselective synthesis of pharmaceutical intermediates. For instance, a study by Zhang et al. (2015) described the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, highlighting its importance in producing antidepressant intermediates.
Multi-enzymatic Synthesis
The compound is a key intermediate in multi-enzymatic synthesis processes. Corrado et al. (2021) discussed a one-pot cascade synthesis of phenylpropanolamines (PPAs) using 3-Amino-1-phenylpropan-1-one, showcasing its versatility in obtaining PPAs with high purity and selectivity.
Antitumor Activity Research
Research has also been conducted on derivatives of 3-Amino-1-phenylpropan-1-one for potential antitumor activities. Isakhanyan et al. (2016) synthesized and evaluated aminoalkanol hydrochlorides derived from 3-Amino-1-phenylpropan-1-one for their antitumor properties.
Catalyst-Free Organic Synthesis
In the field of organic synthesis, Rahmati & Khalesi (2012) demonstrated the use of 3-Amino-1-phenylpropan-1-one in a one-pot, catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, illustrating its utility in eco-friendly and efficient organic reactions.
Metabolic Studies
In metabolic research, Cooman & Bell (2019) studied the in vitro metabolism of compounds related to 3-Amino-1-phenylpropan-1-one, providing insights into the metabolic pathways and clearance rates in human liver microsomes.
Membrane-Stabilizing Properties
The membrane-stabilizing properties of derivatives of 3-Amino-1-phenylpropan-1-one have been studied by Malakyan et al. (2011). They investigated secondary aminopropanols for their potential in stabilizing cell membranes, highlighting the biological relevance of these compounds.
Safety And Hazards
3-Amino-1-phenylpropan-1-one can cause severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling this compound .
properties
IUPAC Name |
3-amino-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXQCCQZLSOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903138 | |
Record name | NoName_3735 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenylpropan-1-one | |
CAS RN |
2677-69-2 | |
Record name | 1-Propanone, 3-amino-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002677692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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